molecular formula C6H6ClNO2 B3053732 3-Hydroxypicolinaldehyde hydrochloride CAS No. 55680-57-4

3-Hydroxypicolinaldehyde hydrochloride

Cat. No.: B3053732
CAS No.: 55680-57-4
M. Wt: 159.57
InChI Key: NCIFDJVGEHGFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypicolinaldehyde hydrochloride: is a chemical compound with the molecular formula C6H6ClNO2 . It is a derivative of picolinaldehyde, where the hydroxyl group is positioned at the third carbon of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypicolinaldehyde hydrochloride typically involves the hydroxylation of picolinaldehyde. One common method includes the reaction of picolinaldehyde with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypicolinaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxypicolinaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypicolinaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxypicolinaldehyde hydrochloride is unique due to its specific positioning of the hydroxyl group and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to its analogs .

Properties

IUPAC Name

3-hydroxypyridine-2-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h1-4,9H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIFDJVGEHGFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856945
Record name 3-Hydroxypyridine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55680-57-4
Record name 3-Hydroxypyridine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypicolinaldehyde hydrochloride
Reactant of Route 2
3-Hydroxypicolinaldehyde hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Hydroxypicolinaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Hydroxypicolinaldehyde hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Hydroxypicolinaldehyde hydrochloride
Reactant of Route 6
3-Hydroxypicolinaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.